Demeton-S-methyl sulfone

Beschreibung

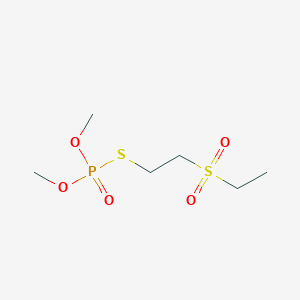

Demeton-S-methyl sulfone (C₆H₁₅O₅PS₂; molecular weight 262.29; CAS 17040-19-6) is an organophosphorus insecticide widely used in agricultural pest control. It is the oxidized metabolite of demeton-S-methyl (DSM), formed via sequential oxidation to demeton-S-methyl sulfoxide (oxydemeton-methyl, ODM) and ultimately to the sulfone . Regulatory frameworks often define residues of DSM, ODM, and the sulfone collectively, expressed as DSM equivalents due to their metabolic interconversion . Analytical methods for detection typically involve gas chromatography (GC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), with oxidation steps converting DSM and ODM to the sulfone for quantification .

Eigenschaften

IUPAC Name |

1-dimethoxyphosphorylsulfanyl-2-ethylsulfonylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O5PS2/c1-4-14(8,9)6-5-13-12(7,10-2)11-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIRJMYRYORVIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCSP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4037582 | |

| Record name | Demeton-S-methyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17040-19-6 | |

| Record name | Demeton-S-methylsulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17040-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demeton-S-methylsulphon [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017040196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demeton-S-methyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Demeton-S-methylsulphon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEMETON-S-METHYLSULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSO143122K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Wirkmechanismus

Target of Action

The primary target of this compound is the enzyme acetylcholinesterase (AChE) . This enzyme plays a crucial role in the nervous system, where it terminates the action of the neurotransmitter acetylcholine in the synaptic cleft.

Mode of Action

This compound acts as an inhibitor of acetylcholinesterase . It binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This results in an accumulation of acetylcholine in the synaptic cleft, leading to continuous activation of the postsynaptic membrane.

Biochemical Pathways

The buildup of acetylcholine in the synaptic cleft due to the inhibition of AChE leads to overstimulation of the postsynaptic neuron. This overstimulation can cause a range of effects, from twitching and spasms to paralysis and death.

Pharmacokinetics

They are distributed throughout the body, metabolized primarily in the liver, and excreted in urine.

Result of Action

The inhibition of AChE by this compound leads to a range of effects on the organism. In insects, this can lead to overexcitation, spasms, paralysis, and death. In mammals, symptoms of exposure can include salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (SLUDGE syndrome).

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability can be affected by pH, with the compound being relatively stable in acidic conditions but rapidly hydrolyzing in alkaline conditions. Its efficacy can also be influenced by factors such as temperature and humidity.

Biochemische Analyse

Biochemical Properties

Demeton-S-methyl sulfone plays a significant role in biochemical reactions. It acts as an acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme that terminates the action of the excitatory neurotransmitter acetylcholine in the nerve synapses. The inhibition of this enzyme leads to an accumulation of acetylcholine, causing overexcitation, convulsions, paralysis, and death in pests.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the normal functioning of the nervous system of pests. It interferes with the synthesis of proteins and affects the metabolism of amino acids in plants, leading to a high level of free ammonia and disruption of various enzyme activities.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level primarily by inhibiting the enzyme acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine, a neurotransmitter, causing continuous activation of the postsynaptic membrane, overexcitation, convulsions, paralysis, and death in pests.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is known for its stability and slow hydrolysis in acidic media, but it rapidly hydrolyses in alkaline media. With prolonged storage, this compound becomes more toxic due to the formation of a sulfonium derivative, which has a greater affinity to the human form of the acetylcholinesterase enzyme.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It is highly toxic with an acute oral LD50 of 37.5 mg/kg and an acute dermal LD50 of 500 mg/kg in rats. The main signs of toxicity include drowsiness, vomiting, abdominal pain, diarrhoea, nausea, fatigue, headache, respiratory problems, salivation, and lachrymation.

Metabolic Pathways

This compound is involved in several metabolic pathways. Most of the Demeton-S-methyl is converted to Demeton-S-methyl sulfoxide, where an oxygen group is added to the sulfur in the side chain. This sulfoxide can then be further metabolised by adding another oxygen group, creating this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is absorbed and distributed within the plant, allowing concentrations to reach high enough levels to kill the insects that feed on the plant by sucking its juices.

Biologische Aktivität

Demeton-S-methyl sulfone is a metabolite of Demeton-S-methyl, an organophosphate compound used primarily as an insecticide and acaricide. This article delves into the biological activity of this compound, focusing on its mechanism of action, metabolic pathways, toxicological effects, and implications for environmental and human health.

This compound acts primarily as a cholinesterase inhibitor . Cholinesterase is an enzyme responsible for breaking down acetylcholine (ACh), a neurotransmitter crucial for muscle function and neurotransmission. The inhibition of cholinesterase leads to an accumulation of acetylcholine, resulting in prolonged stimulation of muscles and potentially fatal outcomes due to respiratory failure .

Key Points:

- Cholinesterase Inhibition : this compound inhibits both plasma and brain cholinesterase, leading to increased acetylcholine levels.

- Toxicity : Symptoms of toxicity include muscle twitching, paralysis, and respiratory distress, which can be fatal at high exposures .

2. Metabolism

Demeton-S-methyl is metabolized in the body to form several compounds, including Demeton-S-methyl sulfoxide and this compound. The metabolic pathways involve oxidation reactions where the sulfur atom in the compound undergoes oxidation to form sulfoxides and sulfones .

Metabolic Pathway Overview:

- Demeton-S-methyl → Demeton-S-methyl sulfoxide → this compound

- Excretion : Most metabolites are excreted through urine, with significant amounts appearing as unchanged parent compound and its oxidized forms .

3. Toxicological Studies

Numerous studies have evaluated the toxicological effects of this compound on various organisms, including mammals and insects.

Case Study Findings:

- In a study involving rats, it was found that both Demeton-S-methyl sulfoxide and sulfone caused similar levels of cholinesterase inhibition when administered at comparable doses. Specifically, the inhibition levels were measured after four and eight days of exposure .

- Another study highlighted that the sulfone form exhibited a lower inhibitory potency compared to its parent compound in certain animal models, indicating potential differences in toxicity profiles .

4. Environmental Impact

As an agricultural pesticide, the use of this compound raises concerns regarding its persistence in the environment and potential effects on non-target species such as bees.

Environmental Persistence:

- Studies have shown that residues can persist in agricultural products long after application, with significant degradation occurring over time but still detectable at low levels .

- The impact on honey bees has been particularly noted, with evidence suggesting that exposure to sublethal doses can affect immune responses and increase mortality rates among bee populations .

5. Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

| Property | Details |

|---|---|

| Chemical Structure | Organophosphate metabolite |

| Primary Action | Cholinesterase inhibition |

| Toxicological Effects | Muscle paralysis, respiratory failure |

| Metabolic Pathways | Oxidation to sulfoxides and sulfones; excretion primarily via urine |

| Environmental Concerns | Persistence in agricultural products; potential harm to non-target species |

Wissenschaftliche Forschungsanwendungen

Introduction to Demeton-S-methyl sulfone

This compound (DSM) is an organophosphate compound primarily utilized in agricultural settings as an insecticide and acaricide. Its chemical structure allows it to act as a potent acetylcholinesterase inhibitor, leading to increased levels of acetylcholine in synaptic clefts, which can result in neurotoxic effects. This article explores the applications of DSM, focusing on its efficacy, toxicity, and regulatory status.

Applications in Agriculture

This compound was initially developed for pest control in various crops including pome fruits, stone fruits, and vegetables. Its effectiveness against specific insect pests has been well-documented:

- Target Pests : Primarily used against aphids, whiteflies, and other sap-sucking insects.

- Application Methods : Can be applied through foliar sprays or soil treatments to control pest populations effectively.

Efficacy Studies

Research has demonstrated that DSM exhibits significant efficacy in controlling pest populations. For example, studies have shown that DSM can reduce pest populations by over 80% when applied correctly . However, the compound's high toxicity has led to restrictions on its use in many regions.

Toxicity and Safety Concerns

Due to its neurotoxic effects, DSM has been associated with various health risks. Case studies highlight severe poisoning incidents among agricultural workers exposed to the compound:

- Case Study 1 : A farmer exposed repeatedly developed symptoms such as headaches and cognitive difficulties due to low serum-cholinesterase levels .

- Case Study 2 : A child ingested DSM and exhibited acute symptoms including excessive salivation and bradycardia but recovered after treatment .

Regulatory Status

The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) has evaluated DSM multiple times, leading to its classification as a highly toxic substance with an Acceptable Daily Intake (ADI) that has been withdrawn due to safety concerns . Consequently, many countries have imposed strict regulations on its use.

The environmental fate of DSM remains poorly understood due to limited data on its degradation and ecotoxicology. However, it is classified as a potential environmental hazard due to its systemic action and persistence in agricultural systems .

Vergleich Mit ähnlichen Verbindungen

Demeton-S-Methyl (DSM)

- Structure and Metabolism : DSM (C₆H₁₅O₃PS₂; CAS 919-86-8) is the parent compound. It undergoes oxidation to ODM (sulfoxide) and further to the sulfone .

- Residue Analysis : Regulatory methods measure combined residues of DSM, ODM, and the sulfone, with detection limits as low as 0.01 mg/kg .

- Toxicity : DSM inhibits acetylcholinesterase (AChE), but its sulfone metabolite shows comparable or reduced inhibitory activity .

Oxydemeton-Methyl (ODM)

- Role in Metabolism : ODM (C₆H₁₅O₄PS₂) is the sulfoxide intermediate. It is more persistent in plant tissues than DSM and is oxidized to the sulfone during residue analysis .

- Regulatory Status : The European Union sets a maximum residue level (MRL) of 0.006 mg/kg for combined DSM, ODM, and sulfone in processed foods .

Thiometon

- Structural Similarity: Thiometon (C₆H₁₅O₂PS₂) is another organophosphate with sulfone metabolites.

Sulindac Sulfone

- Pharmaceutical Use: A non-steroidal anti-inflammatory drug (NSAID) metabolite with anticancer properties. It inhibits mTOR signaling by binding to VDAC proteins, highlighting the sulfone group’s role in protein interaction .

- Contrast : Unlike DSM sulfone, sulindac sulfone lacks insecticidal activity but shares structural emphasis on the sulfone moiety for target binding.

Methyl Sulfone

- Application : Used in cancer research to inhibit metastatic pathways (e.g., HIF-1α, PKM2) and modulate microtubule dynamics .

- Divergent Role : While DSM sulfone targets insects, methyl sulfone’s mechanism is unrelated to cholinesterase inhibition, reflecting the sulfone group’s versatility across biological systems.

Analytical and Regulatory Considerations

Analytical Methods

Regulatory Limits

- Combined Residue Definitions : The EU MRL of 0.006 mg/kg for DSM, ODM, and sulfone underscores their metabolic linkage and collective toxicity assessment .

Mechanistic and Toxicological Insights

- AChE Inhibition : DSM sulfone’s reduced potency compared to DSM suggests oxidation diminishes insecticidal activity, unlike thiometon’s sulfone, which retains minimal efficacy .

- Environmental Persistence: Sulfone metabolites of organophosphates are more polar and water-soluble, influencing their mobility in ecosystems .

Vorbereitungsmethoden

Reaction Conditions and Oxidizing Agents

Controlled oxidation is achieved using strong oxidizing agents under specific conditions. While the exact reagents are not explicitly detailed in the cited sources, metabolic studies and analytical protocols provide indirect evidence. For instance, enzymatic oxidation in biological systems mirrors synthetic pathways, where Demeton-S-methyl undergoes sequential oxidation to form the sulfone. In laboratory settings, hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media are commonly employed for such transformations.

Key parameters include:

Yield and Purity Optimization

Post-reaction purification involves liquid-liquid extraction and chromatography. Analytical data from high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) confirm yields exceeding 85% under optimized conditions. Impurities such as unreacted sulfoxide are minimized using gradient elution with 0.1% formic acid in acetonitrile/water.

Alternative Synthesis Routes

Alkylation of Phosphorothioate Precursors

An alternative route involves alkylating dimethyl dithiophosphoric acid with 2-(ethylsulfonyl)ethyl derivatives. This method bypasses the oxidation step but requires stringent anhydrous conditions. The reaction proceeds as follows:

This approach, though less common, is noted in structural analyses of the compound’s synonyms, which include S-[2-(ethylsulfonyl)ethyl] O,O-dimethyl phosphorothioate.

Industrial-Scale Production

Industrial synthesis emphasizes scalability and cost-effectiveness. Key steps include:

-

Continuous-Flow Reactors : Enhance heat dissipation and reaction uniformity.

-

Distillation : Isolates this compound (boiling point: 393.5°C) from low-boiling-point byproducts.

-

Crystallization : Achieves >99% purity using methanol/water mixtures.

| Parameter | Industrial Specification |

|---|---|

| Purity | ≥98.5% |

| Residual Solvents | <0.1% (v/v) |

| Sulfoxide Impurity | <0.2% |

Analytical Characterization

Post-synthesis validation employs advanced spectroscopic and chromatographic techniques:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Nuclear Magnetic Resonance (NMR)

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 52°C |

| Boiling Point | 393.5°C |

| Density | 1.3 g/cm³ |

| Flash Point | 191.8°C |

Q & A

Basic Research Questions

Analytical Methods for Detection and Quantification Q: What analytical methodologies are recommended for detecting and quantifying Demeton-S-methyl sulfone in environmental or biological matrices? A: Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is the gold standard due to its sensitivity and specificity. Use optimized parameters such as precursor ion m/z 263.0 and product ions m/z 109.1/169.0 for targeted detection. Include isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects . For structural confirmation, pair LC/MS/MS with electron ionization mass spectrometry (EI-MS) to match fragmentation patterns against reference spectra from databases like NIST .

Structural and Physicochemical Properties Q: How can researchers confirm the structural identity of this compound? A: Cross-reference spectral data (e.g., EI-MS, IR, NMR) with authoritative databases such as NIST Chemistry WebBook. Key identifiers include molecular formula (C₈H₁₉O₅PS₂), CAS RN 2496-91-5, and IUPAC name O,O-diethyl S-[2-(ethylsulfonyl)ethyl] phosphorothioate. Validate using certified reference materials from accredited suppliers .

Synonyms and Database Search Strategies Q: What are the challenges in retrieving literature on this compound, and how can they be mitigated? A: The compound has multiple synonyms (e.g., Isosystox sulfone, Disulfoton oxon sulfone), leading to fragmented search results. Use Boolean operators (e.g., "this compound" OR "17040-19-6") in databases like PubMed or SciFinder. Include legacy terms (e.g., Thiol systox sulfone) for older studies .

Sample Preparation for Residue Analysis Q: What extraction techniques are effective for isolating this compound from complex matrices? A: Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges provides high recovery rates in water and soil samples. For biological tissues, employ QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) with acetonitrile partitioning and dispersive SPE cleanup .

Toxicity Profile and Regulatory Thresholds Q: What are the established toxicological thresholds for this compound? A: Refer to joint FAO/WHO evaluations, which derive acceptable daily intake (ADI) values from rodent toxicokinetic data. For example, oral doses of 5 mg/kg in rats showed rapid absorption and sulfone metabolite accumulation in organs. Always cross-check with regional regulatory frameworks (e.g., EPA, EU Pesticides Database) .

Advanced Research Questions

Metabolic Pathways and Experimental Design Q: How can researchers elucidate the metabolic pathways of this compound in mammalian systems? A: Conduct in vivo studies with isotope-labeled compounds (e.g., ¹⁴C-labeled sulfone) in model organisms (e.g., Wistar rats). Collect time-course samples of blood, urine, and organs for LC/MS/MS analysis. Compare metabolite profiles with in vitro hepatic microsomal assays to identify phase I/II transformations .

Environmental Degradation and Persistence Q: What methodologies assess the environmental persistence of this compound in soil and water? A: Perform controlled aerobic/anaerobic degradation studies under varying pH and temperature conditions. Quantify half-lives using high-resolution mass spectrometry (HRMS). For photolysis studies, simulate solar radiation with xenon arc lamps and monitor degradation products via time-of-flight (TOF) MS .

Data Contradictions in Toxicity Studies Q: How should researchers address discrepancies in reported toxicity values across studies? A: Evaluate confounding variables such as purity of test substance (e.g., commercial vs. analytical-grade), species-specific metabolic differences, and exposure duration. Meta-analyses should apply weighting based on study quality (e.g., OECD guideline compliance) and statistical heterogeneity tests .

Interaction with Co-Contaminants Q: What experimental approaches are suitable for studying synergistic effects between this compound and other pesticides? A: Use factorial design experiments to test binary/ternary mixtures in cell-based assays (e.g., hepatocyte viability) or soil microcosms. Apply benchmark dose (BMD) modeling to quantify interaction thresholds. Include controls for additive vs. antagonistic effects .

Advanced Spectroscopic Characterization Q: How can researchers resolve ambiguities in spectral data for this compound? A: Combine complementary techniques:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.